5-fluoroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroisoquinolin-1(2H)-one (5-FQO) is an important organic compound that is widely used in scientific research. It is a highly reactive, colorless compound with a molecular weight of 166.1 g/mol. 5-FQO is used in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various polymers and catalysts. In addition, 5-FQO has been extensively studied for its potential applications in medicine and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
5-Fluoroisoquinolin-1(2H)-one and its derivatives have been extensively explored in the synthesis of fluorinated heterocycles, which are of significant interest due to their pivotal roles in pharmaceutical and agrochemical industries. The rhodium(III)-catalyzed C-H activation of arenes/alkenes coupled with 2,2-difluorovinyl tosylate has enabled the efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones, among others. This process, supported by detailed density functional theory (DFT) studies, offers insights into the mechanistic pathways and selectivity of these reactions, highlighting the synthetic potential of fluorinated heterocycles (Wu et al., 2017).
Crystal Structure Analysis
Research on the crystal structure of 4-fluoroisoquinoline derivatives has provided valuable information on the molecular interactions and conformational dynamics of these compounds. Studies on 4-fluoroisoquinoline-5-sulfonyl chloride and its derivatives have revealed the influence of the sulfonyl group and neighboring fluorine atoms on the molecular conformation, highlighting the steric effects and hydrogen bonding patterns critical to understanding the chemical behavior and potential applications of these compounds (Ohba et al., 2012).
Biochemical and Pharmacological Applications
Beyond their significance in synthetic chemistry, derivatives of 5-fluoroisoquinolin-1(2H)-one have been explored for their biochemical and pharmacological potentials. For instance, 7-fluoro-1,3-diphenylisoquinoline-1-amine, a derivative, demonstrated antidepressant-like effects in animal models, mediated predominantly by serotonergic and dopaminergic systems. This finding underscores the therapeutic potential of these compounds in the treatment of depression and possibly other neurological disorders (Pesarico et al., 2014).
Anticancer Research
Significant strides have been made in exploring the antiproliferative activities of 3-arylisoquinolinones against various cancer cell lines. Meta-substitution on the aryl ring of these compounds has been found to dramatically enhance their antiproliferative activity, suggesting a novel mechanism of action through binding to microtubules. This discovery not only advances our understanding of the molecular basis of their cytotoxicity but also opens new avenues for cancer therapy development (Elhemely et al., 2022).
Safety And Hazards
Like many organic compounds, isoquinolines should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin. They can also cause eye irritation.
Future Directions
The study of isoquinolines and their derivatives is an active area of research in organic chemistry. These compounds have a wide range of biological activities, and they are being studied for potential use in a variety of therapeutic applications.
properties
IUPAC Name |
5-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWXBOQZFZCUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623861 |
Source
|
Record name | 5-Fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoroisoquinolin-1(2H)-one | |
CAS RN |
410086-25-8 |
Source
|
Record name | 5-Fluoroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.